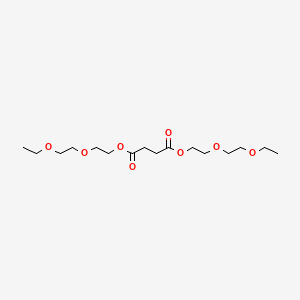

Bis-ethoxydiglycol succinate

CAS No.: 828918-62-3

Cat. No.: VC17102826

Molecular Formula: C16H30O8

Molecular Weight: 350.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828918-62-3 |

|---|---|

| Molecular Formula | C16H30O8 |

| Molecular Weight | 350.40 g/mol |

| IUPAC Name | bis[2-(2-ethoxyethoxy)ethyl] butanedioate |

| Standard InChI | InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3 |

| Standard InChI Key | MGQKBAKCRHGMEI-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Bis-ethoxydiglycol succinate is an achiral molecule with the molecular formula C₁₆H₃₀O₈, consisting of two ethoxydiglycol (diethylene glycol monoethyl ether) moieties esterified to succinic acid. The absence of stereocenters or E/Z isomerism simplifies its synthesis and purification . The SMILES notation CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC and InChIKey MGQKBAKCRHGMEI-UHFFFAOYSA-N confirm its symmetrical structure, where the central succinate group (-O-C(=O)-CH₂-CH₂-C(=O)-O-) connects two ethoxydiglycol chains .

Physicochemical Characteristics

The compound exhibits the following properties, as documented in technical data sheets and chemical registries :

| Property | Value |

|---|---|

| Molecular Weight | 350.4 g/mol |

| Appearance | Colorless liquid at 25°C |

| Viscosity | 0.63 mPa·s at 25°C |

| Refractive Index | 1.447 |

| Melting Point | 20°C (freezing point) |

| Inorganic-Organic Balance | 0.00 (fully organic) |

Its low viscosity and refractive index near water (1.333) facilitate seamless integration into aqueous formulations, while the balanced hydrophile-lipophile character (HLB ~20) enhances emulsification stability .

Synthesis and Industrial Production

Manufacturing Process

Bis-ethoxydiglycol succinate is synthesized via esterification of succinic acid with excess ethoxydiglycol under acidic catalysis. Patent disclosures describe a two-step process :

-

Ethoxydiglycol Preparation: Ethylene oxide reacts with ethanol to form diethylene glycol monoethyl ether (ethoxydiglycol).

-

Esterification: Succinic acid undergoes condensation with ethoxydiglycol at 120–150°C, with p-toluenesulfonic acid as a catalyst, yielding the diester.

The reaction is monitored via acid value titration to ensure >95% conversion. Post-synthesis, neutralization and vacuum distillation remove residual catalysts and byproducts .

Functional Applications in Cosmetics

Humectant and Skin Conditioning

Regulatory Status and Compliance

Global Approvals

Bis-ethoxydiglycol succinate is approved under the following frameworks:

-

EU Cosmetics Regulation (EC) No 1223/2009: Listed as a humectant and solvent.

-

China’s Cosmetic Ingredient Catalog: Permitted without restrictions (INCI name recognized).

-

Japan’s Standards for Cosmetics: Compliant with pH and impurity limits .

Certification Challenges

Recent Innovations and Research Trends

Enhanced Delivery Systems

2024 studies highlight bis-ethoxydiglycol succinate’s role in nanoparticle stabilization. Encapsulating vitamin C in 150 nm lipid nanoparticles (LNPs) using 3% of the ester improved epidermal retention by 55% compared to ethanol-based systems .

Sustainable Synthesis

A 2025 pilot project by Kao Corporation replaced petroleum-derived succinic acid with fermentative succinate from Escherichia coli KO11, achieving a 30% reduction in carbon footprint without altering functionality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume